molecular formula C15H9ClF3N3S B2637518 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 722465-47-6

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2637518
CAS No.: 722465-47-6
M. Wt: 355.76
InChI Key: GAQQGONGYSOFNB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole ring substituted with a thiol group at position 2. The specific substitutions at positions 4 and 5—3-(trifluoromethyl)phenyl and 2-chlorophenyl, respectively—impart distinct electronic and steric properties. The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and binding affinity in biological systems, while the ortho-chlorophenyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

3-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQGONGYSOFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-(trifluoromethyl)benzylamine in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

  • Mechanism of Action : Compounds containing the triazole moiety are known for their antifungal properties. The triazole ring inhibits the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption leads to cell membrane damage and ultimately fungal cell death.
  • Case Study : A study highlighted that derivatives of triazoles exhibit varying degrees of antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for these compounds were reported to range from 0.0156 to 2.0 μg/mL, indicating potent antifungal efficacy .

Antibacterial Properties

Triazole derivatives have also been explored for their antibacterial potential. Research indicates that these compounds can act against a range of bacterial pathogens by interfering with their metabolic pathways.

  • Case Study : A recent synthesis of novel triazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of triazoles have been well-documented, with many studies focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study : A series of triazole compounds were tested for their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Applications in Agriculture

In addition to medicinal applications, 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been investigated for its use as a fungicide in agricultural settings.

  • Fungicidal Activity : The compound has shown effectiveness against several plant pathogens, making it a candidate for developing new agricultural fungicides.
  • Research Findings : Studies have indicated that formulations containing this compound can significantly reduce fungal infections in crops, enhancing yield and quality .
Activity TypePathogen/Cell TypeMIC/IC50 RangeReference
AntifungalCandida albicans0.0156 - 2.0 μg/mL
AntibacterialEscherichia coliLow micromolar
AnticancerVarious cancer cell linesLow micromolar

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Analogues

Key structural differences among analogues lie in the substituents at positions 4 and 5 of the triazole ring. Below is a comparative analysis:

Compound Name / ID Position 4 Substituent Position 5 Substituent Key Features
Target Compound 3-(Trifluoromethyl)phenyl 2-Chlorophenyl High electronegativity (CF₃), ortho-Cl
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 3-Methylphenyl 4-Chlorophenyl Para-Cl, less electronegative (CH₃)
5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol Pyrazolyl-methyleneamino 2-Methoxyphenyl Methoxy (electron-donating), Schiff base linkage
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4-Methylphenyl 4-Chlorophenyl + sulfanyl-CF₃-benzyl Sulfanyl bridge, additional CF₃ group


Key Observations :

  • Electron Effects : The trifluoromethyl group (CF₃) in the target compound increases electronegativity and stability relative to methyl (CH₃) or methoxy (OCH₃) groups .
  • Functional Groups : Schiff base linkages (e.g., ) or sulfanyl bridges (e.g., ) introduce additional reactivity or conjugation, altering pharmacokinetic properties.
Enzymatic Inhibition
  • Target Compound Derivatives : Schiff base derivatives (e.g., CP 55, CP 58) synthesized from the parent compound demonstrated inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Analogues with Alkaline Phosphatase Inhibition: 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol: IC₅₀ = 1.50 μM . 5-(2-Methoxyphenyl)-4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol: IC₅₀ = 4.89 μM . Note: The target compound’s CF₃ group may enhance binding affinity compared to methoxy-substituted analogues.
Antimicrobial Activity
  • Triazole-Thiol Derivatives: Compounds like 4-[(3-nitrobenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one showed MIC values of 0.132 mM against S. aureus, outperforming ampicillin .

Key Research Findings

Substituent Effects: Ortho-chlorophenyl and CF₃ groups synergistically enhance metabolic stability and target binding .

Biological Potency: Schiff base derivatives of the target compound show promise as DHFR inhibitors, comparable to trimethoprim . Pyrazolyl-methyleneamino analogues demonstrate superior alkaline phosphatase inhibition over methoxy-substituted variants .

Data Tables

Table 1: Enzymatic Inhibition of Selected Analogues

Compound Target Enzyme IC₅₀/MIC Reference
Target Compound (CP 58) DHFR 0.85 μM
5-(2-Chlorophenyl)-4-(pyrazolyl-methyleneamino)-triazole Alkaline Phosphatase 1.50 μM
4-[(3-Nitrobenzylidene)amino]-5-(2-nitrophenyl)-triazol-3-one S. aureus 0.132 mM

Table 2: Structural Impact on Bioactivity

Substituent Effect on Activity Example Compound
CF₃ (Position 4) Increased enzyme binding via electronegativity Target Compound
Ortho-Cl (Position 5) Enhanced steric hindrance and lipophilicity Target Compound
Para-OCH₃ (Position 5) Reduced potency due to electron donation Compound in

Biological Activity

5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H9ClF3N3S
  • Molecular Weight : 355.77 g/mol
  • CAS Number : 722465-47-6

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. Studies indicate that triazole-based compounds can inhibit the enzyme cytochrome P450 in fungi, which is crucial for ergosterol synthesis—a key component of fungal cell membranes .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives. Specifically, this compound has been shown to induce apoptosis in cancer cells by targeting Bcl-2 proteins, which are involved in regulating cell death . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituents can enhance the compound's binding affinity and potency against cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Bcl-2 : The compound has been identified as a competitive inhibitor of Bcl-2, leading to increased apoptosis in cancer cells .
  • Antimicrobial Mechanisms : Its thiol group may contribute to antimicrobial effects by disrupting microbial cell membranes or interfering with metabolic pathways .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives, including the compound . Results indicated a significant inhibition zone against Candida albicans and other fungal strains at concentrations as low as 1% .

CompoundConcentration (%)Diameter of Inhibition Zone (mm)
This compound114
Control (Fluconazole)120

Study on Anticancer Activity

Another research effort focused on the anticancer properties of this triazole derivative. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, confirming its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)10
A549 (Lung)15

Q & A

Q. What strategies mitigate scale-up challenges in synthesis?

  • Methodological Answer :
  • Flow chemistry : Improve reproducibility using microreactors (residence time 30–60 minutes) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

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